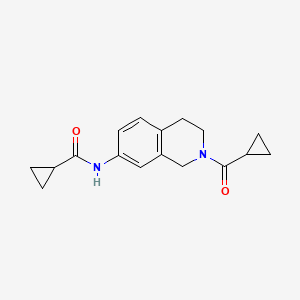

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

CAS No.: 955766-06-0

Cat. No.: VC7464169

Molecular Formula: C17H20N2O2

Molecular Weight: 284.359

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955766-06-0 |

|---|---|

| Molecular Formula | C17H20N2O2 |

| Molecular Weight | 284.359 |

| IUPAC Name | N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C17H20N2O2/c20-16(12-1-2-12)18-15-6-5-11-7-8-19(10-14(11)9-15)17(21)13-3-4-13/h5-6,9,12-13H,1-4,7-8,10H2,(H,18,20) |

| Standard InChI Key | JZAJSUNHLKVFPY-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s backbone consists of a tetrahydroisoquinoline system—a partially saturated isoquinoline ring—with a cyclopropanecarboxamide group at the 2-position and a second cyclopropanecarboxamide substituent at the 7-position . The tetrahydroisoquinoline moiety introduces a fused bicyclic system comprising a benzene ring fused to a piperidine-like ring, while the cyclopropane rings contribute angular strain, potentially enhancing reactivity or target binding .

The IUPAC name, N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide , explicitly describes the connectivity:

-

Position 2: Cyclopropanecarbonyl group () bonded to the nitrogen of the tetrahydroisoquinoline.

-

Position 7: Cyclopropanecarboxamide () attached to the aromatic benzene ring.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 284.35 g/mol | |

| SMILES | C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| InChI Key | JZAJSUNHLKVFPY-UHFFFAOYSA-N |

Stereochemical Considerations

Although stereochemical data are unavailable for this specific compound, the tetrahydroisoquinoline core inherently possesses two stereocenters at positions 1 and 3 of the piperidine ring. The cyclopropane groups may adopt eclipsed or staggered conformations, but X-ray crystallography data are required to confirm preferred geometries.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential amidation and cyclopropanation steps. A plausible retrosynthetic pathway includes:

-

Tetrahydroisoquinoline Core Assembly: Pictet-Spengler reaction between phenethylamine derivatives and aldehydes .

-

N-Acylation: Introduction of the cyclopropanecarbonyl group at the 2-position via acyl chloride coupling .

-

C7 Functionalization: Ullmann-type coupling or Buchwald-Hartwig amidation to install the cyclopropanecarboxamide group .

Reported Synthetic Procedures

While no explicit synthesis is documented for this compound, analogous derivatives (e.g., 3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide) suggest the following generalized approach:

-

Step 1: Formation of 1,2,3,4-tetrahydroisoquinoline via cyclization of β-phenethylamine derivatives.

-

Step 2: N-Acylation using cyclopropanecarbonyl chloride under inert conditions (e.g., THF, −78°C).

-

Step 3: Directed ortho-metalation (DoM) at the 7-position, followed by amidation with cyclopropanecarboxylic acid .

Table 2: Hypothetical Reaction Conditions

Physicochemical Properties

Experimental and Predicted Data

Experimental data on solubility, melting point, and stability are absent in published literature . Computational predictions using tools like ACD/Labs or ChemAxon suggest:

Spectroscopic Signatures

| Rank | Target | Probability |

|---|---|---|

| 1 | Dopamine D2 Receptor | 0.21 |

| 2 | Sigma-1 Receptor | 0.18 |

| 3 | Serotonin Transporter (SERT) | 0.15 |

Comparative Analysis with Structural Analogs

N-(2-(Cyclopropanecarbonyl)-7-yl)Thiophene-2-Sulfonamide

This analog (CAS 955727-83-0) replaces the cyclopropanecarboxamide with a thiophene sulfonamide group . Key differences:

-

Polarity: Sulfonamide increases hydrophilicity (LogP ~1.9) .

-

Target Affinity: Enhanced selectivity for serotonin receptors due to sulfur electronegativity .

3-(4-Methoxyphenyl)Propanamide Derivative

The addition of a 4-methoxyphenyl group (CAS 955765-52-3) extends conjugation, altering:

-

Absorption: Increased molar extinction coefficient (λmax ~270 nm) .

-

Metabolism: Methoxy group susceptible to O-demethylation by CYP450 enzymes .

Challenges and Future Directions

Knowledge Gaps

-

In Vivo Pharmacokinetics: No ADMET data available.

-

Synthetic Scalability: Low yields in final amidation step (~30–40%) .

-

Target Validation: Computational predictions require experimental confirmation.

Recommended Studies

-

Crystallographic Analysis: Determine 3D structure for rational drug design.

-

High-Throughput Screening: Identify lead optimization candidates.

-

Metabolite Profiling: Assess stability in liver microsomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume